molecular formula C17H15NO2 B1352159 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde CAS No. 261637-72-3

1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1352159
CAS No.: 261637-72-3
M. Wt: 265.31 g/mol
InChI Key: LUHVNBQTVLWMTH-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde ( 261637-72-3) is a high-purity indole-based chemical building block with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol . This compound is characterized by several key physicochemical properties, including a calculated boiling point of approximately 473.8°C, a flash point of around 240.4°C, and a density of 1.13 g/cm³ . Its structure combines an indole-3-carbaldehyde core substituted at the 1-position with a 3-methoxybenzyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a versatile scaffold, this compound is primarily used in the synthesis of more complex molecules for pharmaceutical research and biological screening. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this building block to explore structure-activity relationships, particularly in the development of novel heterocyclic compounds. The product is supplied with a typical purity of 99% .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHVNBQTVLWMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407363
Record name 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261637-72-3
Record name 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Parameters:

Step Conditions Reagents Outcome
Vilsmeier reagent prep 0–5°C, POCl₃ in DMF DMF, POCl₃ Formation of reactive intermediate
Reaction with aniline Room temp (stirring), reflux Substituted aniline Formation of indole carbaldehyde
Workup Sodium carbonate solution pH adjustment Isolation of pure product

Metal-Free C−H Arylation

An alternative approach to synthesizing This compound involves metal-free C−H arylation. This method uses imine-induced activation for selective functionalization:

  • Reaction Setup :

    • A mixture containing indole-3-carbaldehyde derivative, sodium hydroxide (NaOH), and dry dimethyl sulfoxide (DMSO) is prepared.
    • Methyl iodide (MeI) is added dropwise under room temperature conditions and stirred for approximately 16 hours.
  • Extraction and Purification :

    • Water is added to the reaction mixture, followed by extraction with ethyl acetate.
    • The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
    • The residue is purified using flash column chromatography with petroleum ether/ethyl acetate as eluents.

Key Parameters:

Step Conditions Reagents Outcome
Reaction setup Room temp, dry DMSO NaOH, MeI Arylation of indole derivative
Extraction Ethyl acetate MgSO₄ Removal of impurities
Purification Flash chromatography Petroleum ether/EtOAc Isolation of final product

Gram-Scale Synthesis

For large-scale synthesis, modifications to reaction conditions are implemented:

  • Reaction Conditions :

    • A larger quantity of reagents (e.g., indole-3-carbaldehyde derivative and methylphenyltriazene) are used.
    • Methanol-water mixtures serve as solvents, with hexafluorophosphoric acid (HPF₆) as a catalyst.
  • Yield Optimization :

    • Reactions are conducted at ambient temperature for extended periods (24–48 hours).
    • Purification involves silica gel column chromatography.

Key Parameters for Gram-Scale Reaction:

Step Conditions Reagents Yield (%)
Reaction setup Ambient temp, CH₃OH/H₂O HPF₆ catalyst Moderate yield (~55%)
Purification Silica gel chromatography Petroleum ether/EtOAc High purity final product

Comparative Analysis

The table below summarizes key differences between the methods:

Method Advantages Disadvantages
Vilsmeier-Haack High selectivity, robust conditions Requires toxic reagents like POCl₃
Metal-Free Arylation Environmentally friendly Longer reaction times
Gram-Scale Synthesis Suitable for large quantities Lower yields compared to small-scale

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-(3-Methoxybenzyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(3-Methoxybenzyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that derivatives of indole compounds, including 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, exhibit significant biological activities. Notably:

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Ring : Starting from appropriate precursors, the indole ring is constructed through cyclization reactions.
  • Introduction of the Methoxybenzyl Group : This step often involves nucleophilic substitution reactions where the methoxybenzyl moiety is introduced.
  • Aldehyde Formation : The final step usually involves oxidation of an alcohol or direct formylation to yield the aldehyde functional group at the 3-position.

These synthetic routes allow for good yields and further functionalization opportunities if necessary .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on indole derivatives provides insights into its potential applications:

  • A study investigating various indole derivatives demonstrated their effectiveness against certain cancer cell lines, indicating that structural modifications can significantly impact biological activity .
  • Another research effort highlighted the antimicrobial properties of indole-based compounds against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may exhibit comparable effects .

Comparison Table: Structural Features and Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy group at position 3Potential anticancer properties
5-Methoxyindole-3-carbaldehydeMethoxy group at position 5Neuroprotective effects
4-(4-Methoxybenzyl)-1H-indole-3-carbaldehydeSubstituted benzyl group at position 4Potential anti-inflammatory activity

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxybenzyl group may enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Indole-3-carbaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde 3-methoxybenzyl C₁₇H₁₅NO₂ 265.31 Electron-donating group (EDG), para substitution, enhanced resonance stability
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde 3-bromobenzyl C₁₆H₁₂BrNO 314.18 Electron-withdrawing group (EWG), bromo substituent, increased lipophilicity
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde 2-methoxybenzyl C₁₇H₁₅NO₂ 265.31 Ortho substitution, steric hindrance, reduced conjugation
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 2-chloro-6-fluorobenzyl C₁₆H₁₀ClFNO 287.72 Di-halogenated (Cl, F), strong EWGs, high dipole moment
1-Allyl-2-methyl-1H-indole-3-carbaldehyde allyl and 2-methyl C₁₃H₁₃NO 199.25 Alkyl groups (allyl, methyl), susceptibility to oxidation

Electron-Donating vs. Electron-Withdrawing Groups

  • 3-Methoxybenzyl (EDG) : The para-methoxy group enhances electron density at the benzyl ring and aldehyde group, facilitating reactions like thiosemicarbazone formation (e.g., with thiosemicarbazide derivatives) . This EDG may improve binding to biological targets through hydrogen bonding .
  • However, bromine’s polarizability could enhance interactions in hydrophobic binding pockets .

Positional Isomerism (Para vs. Ortho)

  • 3-Methoxybenzyl (para) : Allows optimal resonance stabilization of the benzyl group, maximizing EDG effects. This is advantageous in synthesizing stable Schiff bases or hydrazones .
  • 2-Methoxybenzyl (ortho): Steric hindrance near the indole nitrogen may reduce reactivity in bulkier reactions.

Halogenated Derivatives

  • 2-Chloro-6-fluorobenzyl : The combination of Cl and F substituents introduces strong EWGs, increasing electrophilicity at the aldehyde. Such derivatives are often prioritized in medicinal chemistry for improved metabolic stability .

Biological Activity

1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde is a complex organic compound notable for its structural features, including an indole ring and a methoxybenzyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies specifically addressing its biological effects remain limited.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H15_{15}NO2_2, with a molecular weight of approximately 279.31 g/mol. The presence of the aldehyde functional group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its unique substitution pattern may influence its biological interactions and pharmacological properties.

Anticancer Properties

Indole derivatives, including this compound, are known for their potential anticancer activities. Indole-3-carbaldehyde has been studied for its ability to induce cell cycle arrest and modulate gene expression related to cancer progression. While specific studies on this compound are sparse, its structural similarities to other indole derivatives suggest that it may exhibit similar anticancer mechanisms, potentially through apoptosis induction or inhibition of tumor growth pathways .

Neuroprotective Effects

Research indicates that indole compounds can interact with neurotransmitter systems, particularly serotonin and dopamine pathways. The methoxy group in this compound may enhance its lipophilicity, allowing better penetration into the central nervous system (CNS). This characteristic positions the compound as a potential candidate for neuroprotective applications, although direct evidence is still required .

Anti-inflammatory Activity

Indoles have also been investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be significant, particularly in conditions like arthritis or neuroinflammation. Preliminary studies suggest that related compounds can inhibit pro-inflammatory cytokines, which warrants further investigation into this compound's specific effects .

The precise mechanism of action for this compound is not yet fully elucidated. However, potential interactions with various biological targets such as enzymes and receptors involved in neurotransmission and inflammation have been proposed. Molecular docking studies could provide insights into its binding affinities and interaction profiles with key biological macromolecules .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
1-Methoxyindole-3-carbaldehydeMethoxy group at position 1Anticancer properties
5-Methoxyindole-3-carbaldehydeMethoxy group at position 5Neuroprotective effects
4-(4-Methoxybenzyl)-1H-indole-3-carbaldehydeSubstituted benzyl group at position 4Potential anti-inflammatory activity

The unique substitution pattern of this compound may enhance its affinity for specific biological targets compared to other derivatives .

Q & A

Q. What are the key synthetic routes for preparing 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves two main steps:

Indole Core Functionalization : Formylation of the indole scaffold at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to yield 1H-indole-3-carbaldehyde derivatives .

Benzylation : Alkylation of the indole nitrogen with 3-methoxybenzyl halides (e.g., bromide or chloride) under basic conditions. For example, NaH in DMF is used to deprotonate the indole nitrogen, facilitating nucleophilic substitution .
Critical Considerations :

  • Reduction Control : If intermediates like 1-benzylindole-3-carbaldehyde are reduced (e.g., to alcohols), NaBH₄ in methanol is effective but requires careful stoichiometric monitoring to avoid over-reduction .
  • Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) is essential for isolating pure products .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Aldehyde proton at δ ~10.0 ppm (¹H NMR).
    • Indole C3 aldehyde carbon at δ ~190 ppm (¹³C NMR) .
    • Methoxybenzyl group: Aromatic protons (δ 6.7–7.4 ppm) and methoxy singlet (δ ~3.8 ppm) .
  • FTIR : Strong aldehyde C=O stretch at ~1789 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .
  • Mass Spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅NO₂: theoretical 273.11) .

Q. How is purity validated post-synthesis?

  • Melting Point Analysis : Sharp melting points indicate purity (e.g., compounds with similar structures melt at 128–132°C) .
  • Chromatographic Methods : TLC (Rf consistency) and HPLC (≥95% peak area) are standard .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • X-Ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL ) provide bond lengths, angles, and torsion angles. For example, the methoxybenzyl group in the title compound shows a dihedral angle of ~85° with the indole plane, confirmed via monoclinic P2₁/c space group data (a = 10.525 Å, β = 99.2°) .
  • Validation Tools : Programs like PLATON check for twinning, disorder, and solvent access (R1 < 0.05 for high-quality data) .

Q. What strategies mitigate competing reactions during benzylation?

  • Base Selection : NaH in DMF minimizes side reactions (e.g., O-benzylation) compared to weaker bases like K₂CO₃ .
  • Temperature Control : Reactions at 0–5°C reduce thermal decomposition of sensitive intermediates .
  • Protecting Groups : Temporary protection of the aldehyde (e.g., acetal formation) prevents unwanted nucleophilic attack .

Q. How can computational models predict reactivity or bioactivity?

  • DFT Calculations : Optimize geometry (e.g., Gaussian 09) to study charge distribution; the aldehyde group’s electrophilicity (Fukui indices) predicts nucleophilic attack sites .
  • Molecular Docking : Dock into target proteins (e.g., bacterial enzymes) using AutoDock Vina. For example, indole derivatives show π-π stacking with Tyr residues in 1-deoxy-D-xylulose-5-phosphate synthase .
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with antibacterial IC₅₀ values .

Q. How are substituent electronic effects analyzed in derivatives?

  • Hammett Plots : Compare reaction rates (e.g., benzylation) of para-substituted benzyl halides. Electron-withdrawing groups (e.g., -NO₂) slow alkylation due to reduced nucleophilicity .
  • NMR Chemical Shifts : Upfield shifts in ¹³C NMR (e.g., C3 aldehyde at δ 190 ppm vs. δ 185 ppm for electron-rich analogs) reflect resonance effects .

Q. What role does this compound play in multicomponent reactions (MCRs)?

  • Scaffold Diversity : The aldehyde group participates in Ugi or Biginelli reactions. For example, condensation with amines and ketones yields indole-fused heterocycles .
  • Green Chemistry : Water-ethanol solvent systems improve atom economy (e.g., 93% yield in cyclobutanone synthesis) .

Q. How are spectral contradictions resolved (e.g., solution vs. solid-state data)?

  • Dynamic NMR : Variable-temperature studies identify conformational exchange (e.g., methoxybenzyl rotation) causing split signals .
  • Cross-Validation : Compare IR carbonyl stretches (solid-state) with solution NMR to detect polymorphism .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Process Optimization : Continuous flow reactors improve safety and yield for exothermic steps (e.g., Vilsmeier formylation) .
  • Purification at Scale : Simulated moving bed (SMB) chromatography reduces solvent use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
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1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

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